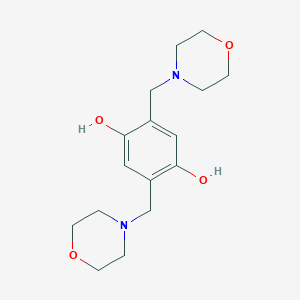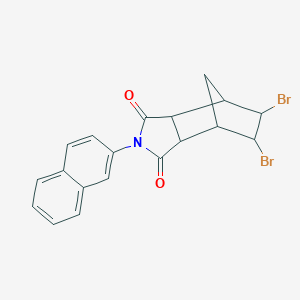
5,6-dibromo-2-(naphthalen-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dibromo-2-(naphthalen-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, organic synthesis, and material science.
Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
A study explores the synthesis and characterization of naphthoquinone-based chemosensors for detecting transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, changing color from orange to intense blue upon complexation. This property is leveraged for the low-limit detection (LOD) of Cu2+ ions, showcasing the compound's potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis and Biological Applications
Another line of research involves the synthesis of novel compounds containing lawsone, which plays a crucial role as a precursor. These compounds exhibit antioxidant and antitumor activities, indicating their potential in pharmaceutical development and cancer therapy. The study highlights the synthesis of binary and fused compounds demonstrating easy access to these activities, supported by density functional theory (DFT) studies for geometrical isomer identification (Hassanien et al., 2022).
Anticancer and Antimicrobial Activities
Research on the synthesis and characterization of new hybrid compounds containing chalcone and methanoisoindole units reveals significant anticancer activity against gliocarcinoma cells and antimicrobial activity against human pathogens. These findings suggest the compound's utility in biomedical applications, offering a foundation for further development of anticancer and antimicrobial agents (Kocyigit et al., 2017).
Optoelectronic Applications
The compound's derivatives also show promise in optoelectronic applications. Studies on push-pull chromophores based on the naphthalene scaffold reveal potential for these compounds in materials science, particularly in developing new materials for electronic and photonic devices. The research underscores the significance of these compounds in enhancing the performance and efficiency of optoelectronic devices (Pigot et al., 2019).
Propriétés
IUPAC Name |
8,9-dibromo-4-naphthalen-2-yl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-12-8-13(17(16)21)15-14(12)18(23)22(19(15)24)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKXVOBOSZBQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-2-(naphthalen-2-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

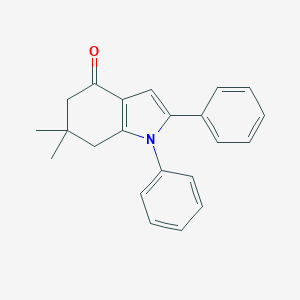
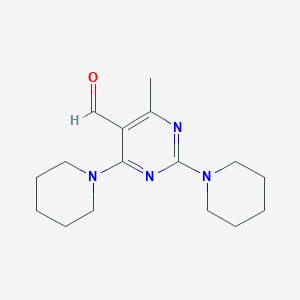
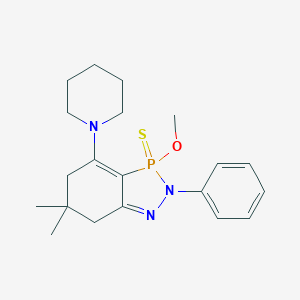
![N-[(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)carbamothioyl]benzamide](/img/structure/B376968.png)
![1-aminospiro[4H-naphthalene-3,1'-cyclopentane]-2-carbonitrile](/img/structure/B376969.png)
![1-[(4-methoxyphenyl)methylideneamino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile](/img/structure/B376970.png)
![2-benzyl-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B376971.png)
![3-phenyl-2-thioxo-2,3,5,6-tetrahydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(1H)-one](/img/structure/B376974.png)



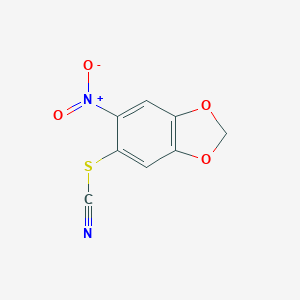
![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)
